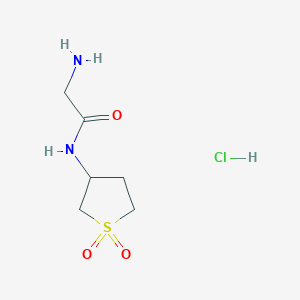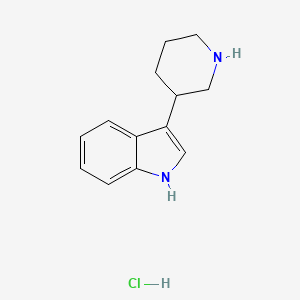
3-(piperidin-3-yl)-1H-indole hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Antimalarial Potential
- Exploration as Antimalarial Chemotype: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for antimalarial activity, with some compounds showing promising activity against drug-resistant and sensitive strains of malaria parasites (Santos et al., 2015).
Corrosion Inhibition
- Use in Corrosion Inhibition: Indole derivatives, including 3-piperidin-1-yl-1H-indole, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This is attributed to their ability to adsorb on the steel surface, offering protection against corrosion (Verma et al., 2016).
Chemical Synthesis and Stereochemistry
- Synthesis and Stereochemical Analysis: Studies have been conducted on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, providing insights into their molecular structure and stereochemistry through systematic studies and X-ray crystallography (Król et al., 2022).
Pharmacological Research
- Allosteric Modulation of Receptors: Certain 3-piperidin-1-yl-1H-indole derivatives have been investigated for their allosteric modulation properties on cannabinoid receptors, which is significant in understanding receptor function and drug development (Price et al., 2005).
Neuroprotective Potential
- Neuroprotective Agent Development: Some indole derivatives, including those with a piperidine moiety, have shown promise as neuroprotective agents due to their antioxidant properties and receptor affinity, which is crucial in the treatment of neurodegenerative diseases (Buemi et al., 2013).
Anticancer Research
- Role in Anticancer Studies: Indole derivatives have been explored for their potential in treating cancer, with some showing higher potency against certain cancer cell lines. This research is essential for developing new anticancer drugs (Girgis et al., 2015).
Chemokine Receptor Antagonism
- CCR3 Antagonism for Therapeutic Development: Piperidine-4-yl-1H-indoles have been studied as antagonists of the CC chemokine receptor-3 (CCR3), which is relevant in developing treatments for diseases like asthma and allergies (Kriegl et al., 2015).
Organocatalytic Synthesis
- Organocatalytic Synthesis Applications: The organocatalytic synthesis of bisindole-piperidine-amino acid hybrids demonstrates the compound's versatility in organic synthesis, contributing to the development of novel organic compounds (Zhong et al., 2014).
Antibacterial Activity
- Antibacterial Properties: Some synthesized derivatives of 3-(piperidin-3-yl)-1H-indole have shown antibacterial activities, which is significant for developing new antimicrobial agents (Venkatesan & Sumathi, 2009).
Anti-inflammatory Research
- Potential in Anti-inflammatory Medication: Indole chalcones derived from 3-(piperidin-3-yl)-1H-indole have been evaluated for anti-inflammatory activity, suggesting potential uses in treating inflammation-related conditions (Dillivaraprasad, 2012).
Future Directions
properties
IUPAC Name |
3-piperidin-3-yl-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUVJIUKONXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-3-yl)-1H-indole hydrochloride | |
CAS RN |
1187172-72-0 | |
| Record name | 3-(piperidin-3-yl)-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




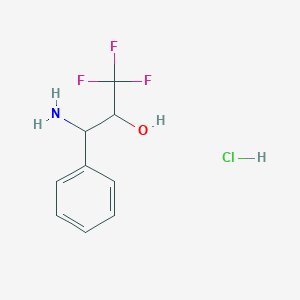
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
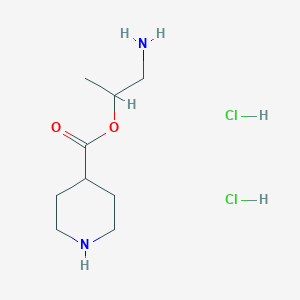

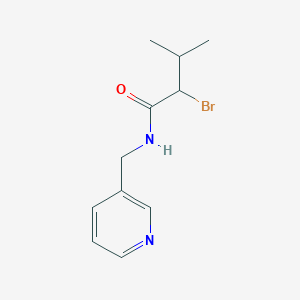
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

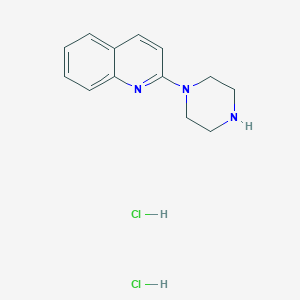

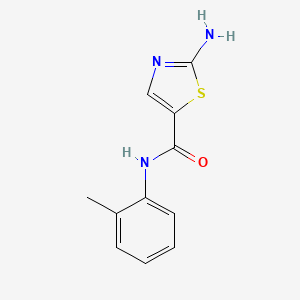
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
